molecular formula C14H9ClN2OS B13897255 3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B13897255
M. Wt: 288.8 g/mol
InChI Key: AVZBCRVPUDJPPZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a 4-chlorophenylsulfanyl group and a carbaldehyde functional group.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde primarily involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the presence of the 4-chlorophenylsulfanyl group, which can enhance its binding affinity and specificity towards certain kinases. This structural feature may provide an advantage in developing more selective and potent therapeutic agents .

Properties

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H9ClN2OS/c15-9-3-5-10(6-4-9)19-13-11-2-1-7-16-14(11)17-12(13)8-18/h1-8H,(H,16,17)

InChI Key

AVZBCRVPUDJPPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2SC3=CC=C(C=C3)Cl)C=O)N=C1

Origin of Product

United States

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